molecular formula C28H29N5O3 B2803160 5-isopropyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040647-57-1

5-isopropyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2803160
CAS RN: 1040647-57-1
M. Wt: 483.572
InChI Key: IQWGTBAMDFSPNT-UHFFFAOYSA-N
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Description

5-isopropyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C28H29N5O3 and its molecular weight is 483.572. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of pyrazolo[4,3-c]pyridine derivatives, including compounds similar to the one , involves reactions that yield heterocyclic systems with potential biological activity. For instance, studies have demonstrated the synthesis of thieno[2,3-c]pyridines and related systems through reactions involving isopropyl-piperidone derivatives, highlighting methods to produce complex heterocyclic structures that can serve as key intermediates for further chemical transformations (El-Kashef et al., 2007). The structural characterization of these compounds often utilizes X-ray crystallography, NMR spectroscopy, and other analytical techniques to elucidate their conformation and configuration.

Potential Biological Activities

Several studies have synthesized and evaluated the antimicrobial and antifungal activities of new pyridine-2(1H)-thiones, nicotinamides, and related heterocyclic compounds containing antipyrimidine moieties. These studies indicate that such compounds exhibit significant biological activities, suggesting potential applications in developing new antimicrobial agents (Othman, 2013). Additionally, the synthesis of novel pyrazolo[5,1-c]triazines and related compounds has been explored, further contributing to the understanding of heterocyclic chemistry and its relevance to pharmaceutical research (Abdelhamid et al., 2012).

Chemical Transformations and Derivatives

Research on the tautomerism of aza heterocycles and related compounds has provided insights into the structural dynamics and stability of pyrazolo[4,3-c]pyridine derivatives in different environments, which is critical for understanding their reactivity and potential as bioactive molecules (Gubaidullin et al., 2014).

properties

IUPAC Name

7-[4-(4-methylbenzoyl)piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O3/c1-19(2)32-17-23(25-24(18-32)28(36)33(29-25)22-7-5-4-6-8-22)27(35)31-15-13-30(14-16-31)26(34)21-11-9-20(3)10-12-21/h4-12,17-19H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWGTBAMDFSPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-isopropyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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